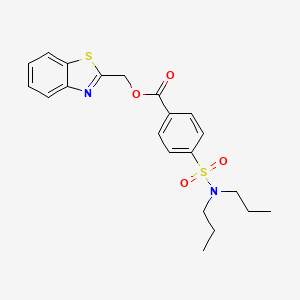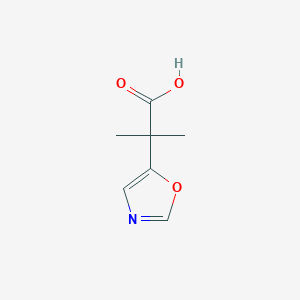
2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxazole derivatives, including compounds similar to 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid, typically involves strategies such as cyclization-alkoxycarbonylation processes. For instance, prop-2-ynylamides can be transformed into oxazolines through palladium-catalyzed oxidative carbonylation, demonstrating a method that could potentially be adapted for the synthesis of 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid (Bacchi et al., 2002).
Molecular Structure Analysis
The molecular structure of oxazole derivatives is crucial for their biological activity. Studies involving similar compounds have utilized X-ray diffraction analysis to confirm structures, indicating the importance of this technique in characterizing the molecular framework of 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid and its derivatives (Božić et al., 2017).
Chemical Reactions and Properties
Oxazole compounds participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. Their reactivity can be exploited in the synthesis of biologically active compounds, including the potential for creating novel drugs and materials (Prokopenko et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid derivatives have been synthesized and characterized, often using methods like FT-IR, NMR spectroscopy, and X-ray analysis. These processes are crucial for understanding the structural and chemical properties of the compounds (Božić et al., 2017).
Antiproliferative Activity :
- Some derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines, indicating potential applications in cancer research and therapy (Božić et al., 2017).
Antimicrobial Activity :
- The synthesized compounds also exhibited in vitro antimicrobial activity against a range of microorganisms, suggesting potential use in developing new antimicrobial agents (Božić et al., 2017).
Cytotoxicity Assessment :
- Other studies have evaluated the cytotoxicity of similar compounds, providing insights into their safety profile and potential therapeutic applications (Khusnutdinova et al., 2020).
Chemical Transformations :
- Research has also focused on the chemical transformations of these compounds, exploring different synthetic pathways and potential applications in creating new chemical entities (Prokopenko et al., 2010).
Structural Analysis :
- Structural analysis of these compounds, such as by X-ray diffraction, helps in understanding their molecular configuration, which is essential for potential applications in drug design and development (Linden et al., 2006).
Molecular Docking Studies :
- Molecular docking studies are conducted to understand the interaction of these compounds with biological targets, which is crucial for drug discovery and development (Katariya et al., 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-methyl-2-(1,3-oxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-7(2,6(9)10)5-3-8-4-11-5/h3-4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMJPNYKKFSZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid | |
CAS RN |
1781842-07-6 |
Source


|
| Record name | 2-methyl-2-(1,3-oxazol-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate](/img/structure/B2498923.png)
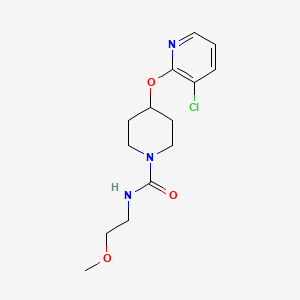
![1-(2,4,5-Trichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2498927.png)
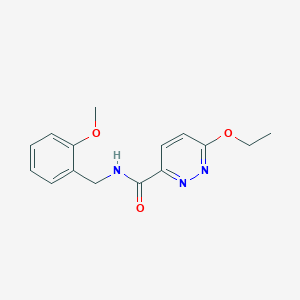
![5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2498930.png)

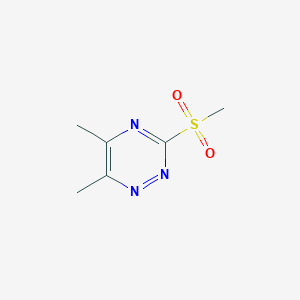
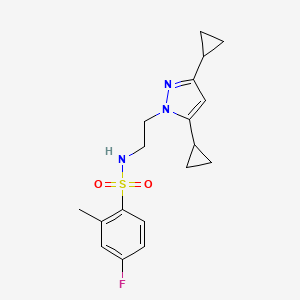
![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498934.png)
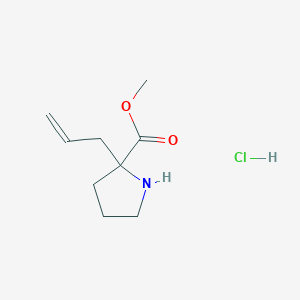
![7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2498936.png)
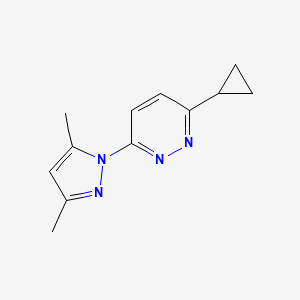
![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)
